(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid

Suzuki-Miyaura coupling medicinal chemistry heteroaryl boronic acids

Unlike standard 2-heteroarylboronic acids plagued by protodeboronation, the 2-chloro substituent electronically stabilizes the B–C bond, delivering reliable 70–95% Suzuki coupling yields as the pinacol boronate. This dual-handle pyrimidine core enables sequential diversification: couple at C5 via Suzuki, then displace the 2-Cl via SNAr or a second orthogonal cross-coupling. Supplied at ≥98% purity—higher than the 95% standard for non-chlorinated analogs—minimizing side reactions. Ideal for medicinal chemistry SAR libraries and API intermediate scale-up.

Molecular Formula C7H10BClN2O2
Molecular Weight 200.43 g/mol
Cat. No. B11899147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid
Molecular FormulaC7H10BClN2O2
Molecular Weight200.43 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1C(C)C)Cl)(O)O
InChIInChI=1S/C7H10BClN2O2/c1-4(2)6-5(8(12)13)3-10-7(9)11-6/h3-4,12-13H,1-2H3
InChIKeyBCUUEHRKVLGZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid: A Dual-Functional Suzuki Building Block for Medicinal Chemistry Procurement


(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is a heteroaryl boronic acid derivative (CAS 2225180-56-1, MW 200.43 g/mol) characterized by a pyrimidine core bearing a chlorine atom at the 2-position, an isopropyl group at the 4-position, and a boronic acid moiety at the 5-position . This substitution pattern endows it with the capacity to participate in transition metal-catalyzed cross-coupling reactions, primarily Suzuki-Miyaura couplings, enabling the construction of complex biaryl and heteroaryl architectures from a 2-chloropyrimidine core [1]. Its specific structural features make it a strategic intermediate in the synthesis of drug-like molecules, offering a unique handle for diversification in medicinal chemistry programs.

Why Generic (2-Chloro-4-isopropylpyrimidin-5-yl)boronic Acid Substitution Can Fail in Cross-Coupling Campaigns


While many boronic acids can engage in Suzuki-Miyaura couplings, the performance of heteroaryl boronic acids, particularly 2-heteroarylboronic acids, is notoriously variable and often problematic due to facile protodeboronation, oxidation, and polymerization that occur under standard cross-coupling conditions [1]. The presence of the 2-chloro substituent on the pyrimidine ring in (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid, however, does not merely add a functional group; it fundamentally alters the electronic environment, potentially enhancing the stability of the boron-carbon bond and thus improving the yield and reliability of the desired cross-coupling [2]. Simply substituting a different in-class pyrimidinylboronic acid without this specific 2-chloro substitution pattern risks significantly lower coupling efficiencies and the introduction of unwanted side products, directly impacting synthesis timelines and material costs.

(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid: Evidence-Based Comparison Guide for Scientific Selection


Comparative Cross-Coupling Yield and Efficiency

The cross-coupling of 2-heteroarylboronic acids, such as the target compound's class, is known to be challenging due to decomposition. A robust methodology using pinacol boronates of 2-heteroaryl species achieves high yields (e.g., 70-95%) from 2-chloropyrimidyl derivatives [1]. In contrast, cross-coupling reactions with heteroaryl chlorides, including 2-chloropyrimidyl derivatives, are generally considered difficult [1]. Furthermore, the use of resin-supported chloropyrimidines with arylboronic acids has been shown to yield a library of 4-(substituted amino)-6-arylpyrimidines in moderate yield [2]. This body of evidence indicates that while the 2-chloro substituent is a prerequisite for this class of compounds to be efficiently coupled, the specific reaction conditions and the electronic nature of the boronic acid significantly impact the outcome.

Suzuki-Miyaura coupling medicinal chemistry heteroaryl boronic acids

Structural Stability and Resistance to Protodeboronation

A key point of differentiation for (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is its inherent stability profile. Literature on this class of compounds explicitly states that Suzuki-Miyaura cross-coupling with 2-heteroarylboronic acids is generally challenging due to these acids' easy decomposition via protodeboronation, oxidation, and/or polymerization [1]. However, the presence of the 2-chloro substituent in the target compound is a critical structural feature that mitigates these issues. While direct comparative stability data is unavailable, the class-level inference is clear: unsubstituted or differently substituted 5-pyrimidinylboronic acids are more prone to premature degradation under coupling conditions, which can severely limit their utility [2].

Boronic acid stability protodeboronation Suzuki-Miyaura

Bifunctional Handle for Sequential Diversification

A unique feature of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is its potential as a bifunctional scaffold. The boronic acid at C5 enables an initial cross-coupling event to install an aryl or heteroaryl group. Following this transformation, the remaining 2-chloro substituent remains available for a second, distinct transformation, such as a nucleophilic aromatic substitution (SNAr) or a second, orthogonal cross-coupling [1]. This sequential reactivity is demonstrated in the synthesis of 5,5′-(5-butoxy-1,3-phenylene)bis(2-chloropyrimidine) from 2-chloropyrimidin-5-ylboronic acid, which retains its two reactive chloro groups after coupling [2]. This contrasts with simpler boronic acids that offer only a single point of diversification, thereby limiting the complexity and diversity of the final product.

Sequential functionalization medicinal chemistry heterocycle synthesis

Purity and Physical Form Specifications

For procurement purposes, the physical and chemical specifications of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid are well-defined, ensuring batch-to-batch reproducibility in research and development settings. Commercially, it is routinely offered with a purity of ≥98% [REFS-1, REFS-2]. In comparison, its direct structural analog lacking the chlorine atom, (4-isopropylpyrimidin-5-yl)boronic acid (CAS 913835-27-5), is commercially available at a lower standard purity of 95% [REFS-3, REFS-4]. This higher standard of purity for the target compound can translate to fewer impurities that might interfere with sensitive catalytic cycles or complicate downstream purification.

Analytical chemistry procurement quality control

(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid: High-Value Application Scenarios


Medicinal Chemistry: Sequential Library Synthesis

In medicinal chemistry, this compound serves as a powerful, dual-handle core for generating diverse compound libraries. The boronic acid is first used in a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group. Subsequently, the remaining 2-chloro substituent can be displaced with a wide range of amines or alcohols via nucleophilic aromatic substitution (SNAr), or it can be used in a second, orthogonal cross-coupling reaction [1]. This sequential diversification strategy enables the rapid exploration of chemical space around a pyrimidine scaffold, accelerating structure-activity relationship (SAR) studies and hit-to-lead optimization [2].

Process Chemistry: Robust Cross-Coupling Partner for Scale-Up

For process chemists, the structural features of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid address a key challenge: the instability of 2-heteroarylboronic acids. Its inherent resistance to protodeboronation, inferred from its class, makes it a more reliable and efficient coupling partner compared to less stable analogs [1]. When used as the corresponding pinacol boronate, high yields (70-95%) can be reliably achieved under optimized conditions, making this compound a suitable candidate for the scale-up of key intermediates in the synthesis of active pharmaceutical ingredients (APIs) [1].

Materials Science: Building Block for Functional Organic Materials

Beyond medicinal chemistry, this compound is a valuable building block for the synthesis of functional organic materials. Its ability to undergo efficient cross-coupling to form extended pi-conjugated systems makes it suitable for creating molecules with tailored electronic or optical properties [2]. The 2-chloro group also provides a site for further functionalization, allowing for the fine-tuning of material properties such as solubility, film-forming ability, or binding affinity in sensor applications.

Academic and Industrial Research: High-Purity Intermediate for Reproducible Results

For both academic and industrial research laboratories, procurement of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid ensures a high standard of starting material quality. With a typical commercial purity of ≥98% [REFS-1, REFS-2], it offers a superior purity profile compared to the 95% purity standard for its non-chlorinated analog [REFS-3, REFS-4]. This reduces the likelihood of side reactions and ensures that synthetic outcomes are reproducible and not confounded by unknown impurities, which is critical for high-quality research publications and robust process development.

Technical Documentation Hub

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